2-Chloroquinolin-4-amine

Descripción general

Descripción

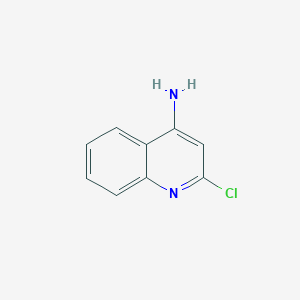

2-Chloroquinolin-4-amine is a heterocyclic aromatic amine with a quinoline backbone. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of antimalarial, antimicrobial, and anticancer agents. The presence of both chloro and amino groups on the quinoline ring enhances its reactivity and potential for various chemical transformations.

Mecanismo De Acción

Target of Action

The primary target of 2-Chloroquinolin-4-amine is the proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .

Mode of Action

This compound interacts with its targets in the PI3K/AKT/mTOR pathway, leading to changes in the pathway’s function

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR pathway, which is a common signaling pathway in multiple cancers . Alterations in this pathway can lead to changes in apoptosis and cell proliferation, potentially influencing the progression of cancer .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its potential anticancer activity. For instance, one of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, has shown activity against a non-small cell lung cancer cell line, A549, with an inhibition concentration value (IC50) of 29.4 μM .

Análisis Bioquímico

Biochemical Properties

2-Chloroquinolin-4-amine has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been shown to have activity against the PI3K/AKT/mTOR pathway proteins, which play a role in multiple cancers by apoptosis and cell proliferation .

Cellular Effects

In cellular processes, this compound has been observed to have effects on various types of cells. For example, it has been found to be active against a non-small cell lung cancer cell line, A549 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been found to have a lesser binding energy with the predominant PI3K/AKT/mTOR pathway proteins, suggesting a potential mechanism of action .

Temporal Effects in Laboratory Settings

It has been suggested that it may have long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinolin-4-amine typically involves the chlorination of quinoline derivatives followed by amination. One common method is the reaction of 2-chloroquinoline with ammonia or amines under suitable conditions. For example, 2-chloroquinoline can be treated with ammonia in ethanol to yield this compound.

Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. The use of catalysts such as palladium or copper in the presence of ligands can facilitate the amination process. Additionally, green chemistry approaches, including the use of ionic liquids and microwave irradiation, are being explored to make the process more environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloroquinolin-4-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form 2-chloroquinoline.

Coupling Reactions: It can participate in coupling reactions to form biaryl or heteroaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide, thiols, or alkoxides in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Coupling Reactions: Palladium or copper catalysts in the presence of ligands.

Major Products Formed:

- Substituted quinolines

- Nitro or nitroso derivatives

- Reduced quinoline derivatives

- Biaryl or heteroaryl compounds

Aplicaciones Científicas De Investigación

2-Chloroquinolin-4-amine has a wide range of applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of antimalarial drugs, antimicrobial agents, and anticancer compounds.

Biological Studies: The compound is used to study the inhibition of enzymes and receptors, contributing to the understanding of various biological pathways.

Industrial Applications: It is employed in the synthesis of dyes, pigments, and other industrial chemicals due to its versatile reactivity.

Comparación Con Compuestos Similares

- 2-Chloroquinoline

- 4-Aminoquinoline

- 2-Chloroquinoline-3-carbaldehyde

Comparison:

2-Chloroquinolin-4-amine vs. 2-Chloroquinoline: The presence of the amino group in this compound enhances its reactivity and potential for forming hydrogen bonds, making it more versatile in medicinal chemistry.

This compound vs. 4-Aminoquinoline: While both compounds have amino groups, the position of the chloro group in this compound provides unique reactivity patterns, especially in nucleophilic substitution reactions.

This compound vs. 2-Chloroquinoline-3-carbaldehyde: The aldehyde group in 2-Chloroquinoline-3-carbaldehyde introduces different reactivity, making it more suitable for condensation reactions compared to the amine group in this compound.

Actividad Biológica

2-Chloroquinolin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry, particularly for its antimalarial and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and results from various studies.

Chemical Structure and Synthesis

This compound belongs to the class of 4-aminoquinoline derivatives. The compound can be synthesized through various methods, typically involving the chlorination of quinoline derivatives followed by amination processes. The structural formula can be represented as follows:

Antimalarial Activity

Numerous studies have highlighted the antimalarial efficacy of this compound and its derivatives. For instance, a study reported that compounds derived from 4-aminoquinoline exhibited significant activity against chloroquine-resistant strains of Plasmodium falciparum. The IC50 values for some derivatives were found to be as low as 5.6 nM, indicating potent activity compared to chloroquine (IC50 = 382 nM) .

Table 1: Antimalarial Activity of this compound Derivatives

| Compound | IC50 (nM) | Strain | Reference |

|---|---|---|---|

| This compound | 5.6 | CQ-resistant P. falciparum | |

| Derivative A | 11.16 | CQ-resistant P. falciparum | |

| Derivative B | 13.57 | CQ-sensitive P. falciparum |

In vivo studies demonstrated that treatment with these compounds resulted in significant suppression of parasitemia in infected mice, with some derivatives achieving complete cure at specific dosages .

Cytotoxicity and Anticancer Activity

Beyond antimalarial effects, this compound has shown promise in anticancer applications. Research indicates that certain derivatives possess cytotoxic properties against various cancer cell lines, suggesting potential use in cancer therapy. For example, a study reported that some synthesized compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Table 2: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative C | Breast Cancer Cells | 1.50 | |

| Derivative D | Non-Cancer Cells | >10 |

The mechanism by which this compound exerts its biological effects appears to involve interference with heme crystallization in malaria parasites, disrupting their ability to detoxify heme released during hemoglobin digestion . In cancer cells, the compound may induce apoptosis through lysosomal destabilization and the generation of reactive oxygen species (ROS) .

Case Studies and Clinical Implications

Several case studies have explored the therapeutic potential of this compound in both malaria and cancer treatment contexts:

- Malaria Treatment : In a murine model infected with Plasmodium berghei, administration of a derivative led to a significant increase in survival time compared to untreated controls, highlighting its potential as an effective antimalarial agent .

- Cancer Therapy : A hybrid compound incorporating the quinoline structure demonstrated enhanced selectivity and efficacy against breast cancer cells, suggesting that modifications to the basic structure can yield promising therapeutic candidates .

Propiedades

IUPAC Name |

2-chloroquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCRGJALYOLXDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512279 | |

| Record name | 2-Chloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80947-25-7 | |

| Record name | 2-Chloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroquinolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.